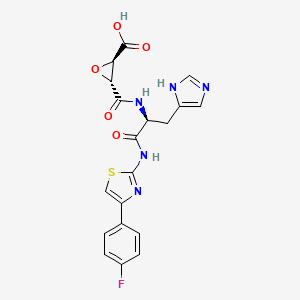

Epoxysuccinate derivative 9

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H16FN5O5S |

|---|---|

Molecular Weight |

445.4 g/mol |

IUPAC Name |

(2R,3R)-3-[[(2S)-1-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]oxirane-2-carboxylic acid |

InChI |

InChI=1S/C19H16FN5O5S/c20-10-3-1-9(2-4-10)13-7-31-19(24-13)25-16(26)12(5-11-6-21-8-22-11)23-17(27)14-15(30-14)18(28)29/h1-4,6-8,12,14-15H,5H2,(H,21,22)(H,23,27)(H,28,29)(H,24,25,26)/t12-,14+,15+/m0/s1 |

InChI Key |

LWEKDSQGUMPMSP-NWANDNLSSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H]4[C@@H](O4)C(=O)O)F |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C(CC3=CN=CN3)NC(=O)C4C(O4)C(=O)O)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Epoxysuccinate Derivative 9

Advanced Synthetic Strategies for the Epoxysuccinate Core

The epoxysuccinate core is a key structural motif, and its synthesis has been a subject of extensive research. The development of advanced synthetic strategies is driven by the need for efficient and selective methods to construct this epoxide-containing dicarboxylic acid scaffold.

The stereochemistry of the epoxysuccinate scaffold is critical for its biological activity. thieme-connect.comnih.gov Consequently, numerous stereoselective synthetic approaches have been developed. One prominent strategy involves the asymmetric epoxidation of a corresponding unsaturated precursor. Phase-transfer catalysis (PTC) has emerged as a powerful tool in this context. thieme-connect.com For instance, the use of cinchona alkaloid-derived quaternary ammonium (B1175870) salts as chiral phase-transfer catalysts can induce high levels of stereocontrol in the epoxidation of electron-deficient alkenes, leading to the formation of enantioenriched epoxysuccinates. thieme-connect.com Another approach relies on the stereospecific epoxidation of a chiral precursor, where the stereochemistry is set by a chiral pool starting material, such as L- or D-diethyl tartrate (L-DET or D-DET). nih.govresearchgate.net This method allows for the synthesis of enantiomerically pure epoxysuccinate derivatives. nih.gov

Furthermore, biocatalytic methods are gaining traction for the stereoselective synthesis of epoxysuccinates. biorxiv.org For example, an α-ketoglutarate/Fe(II)-dependent oxygenase has been identified that can catalyze the epoxidation of fumaric acid to produce the (2S,3S)-trans-epoxysuccinic acid warhead. biorxiv.org This enzymatic approach offers high stereoselectivity and operates under mild reaction conditions. biorxiv.org

The table below summarizes various stereoselective synthesis approaches for the epoxysuccinate scaffold.

| Starting Material | Reagent/Catalyst | Key Feature |

| Electron-deficient alkene | Cinchona alkaloid-derived quaternary ammonium salt (Phase-transfer catalyst) | High diastereoselectivity |

| L- or D-diethyl tartrate (DET) | Followed by epoxidation | Access to unambiguous R,R and S,S epoxysuccinates |

| Fumaric acid | α-ketoglutarate/Fe(II)-dependent oxygenase | Biocatalytic, high stereoselectivity |

Regioselectivity in epoxidation is crucial when the precursor molecule contains multiple double bonds or other reactive sites. researchgate.net The choice of oxidizing agent and catalyst can significantly influence which double bond is epoxidized. For instance, in the synthesis of derivatives from more complex alkenes, metal-based catalysts can exhibit a preference for the epoxidation of more electron-rich double bonds. nih.gov

To control regioselectivity, researchers have employed directing groups. acs.org These are functional groups within the substrate that guide the epoxidizing agent to a specific double bond. Another innovative approach involves the use of biocatalysts like cytochrome P450 enzymes. researchgate.net By employing a chemical auxiliary, such as theobromine, it is possible to direct the P450 enzyme to epoxidize a specific double bond within a molecule, achieving high regioselectivity that may be difficult to obtain through traditional chemical methods. researchgate.net This technique has proven effective for the epoxidation of alkenes with multiple double bonds or aromatic substituents. researchgate.net

Targeted Synthesis of Epoxysuccinate Derivative 9

The targeted synthesis of a specific derivative like Epoxysuccinate derivative 9 requires a convergent approach where the epoxysuccinate core is coupled with other molecular fragments. nih.govstanford.edu This strategy allows for the late-stage introduction of diversity elements. stanford.edu

A common synthetic route involves the initial preparation of the epoxysuccinate moiety, often starting from commercially available materials like maleic anhydride. evitachem.com This can be converted to sodium epoxysuccinate through a reaction with sodium hydroxide. evitachem.com Alternatively, stereoselective routes starting from diethyl tartrate can be employed to produce the desired enantiomer of the epoxysuccinate. nih.govresearchgate.net

The synthesis of Epoxysuccinate derivative 9 is mentioned in patent literature, indicating its potential utility. ontosight.ai The specific moieties that define this derivative are introduced through coupling reactions with the pre-formed epoxysuccinate core. nih.govstanford.edu

Optimizing reaction conditions is a critical step to ensure high purity and yield of the final product. lp.edu.ua Response surface methodology (RSM) is a statistical tool that has been successfully used to optimize epoxidation reactions. lp.edu.uaepa.gov This method allows for the systematic investigation of the effects of multiple variables, such as temperature, catalyst concentration, and reactant molar ratios, on the reaction outcome. lp.edu.uaepa.gov For example, in the epoxidation of oleic acid, RSM was used to determine the optimal temperature, molar ratio of formic acid to oleic acid, and molar ratio of hydrogen peroxide to oleic acid to achieve a high percentage of relative conversion to the oxirane content. lp.edu.ua

The stability of the epoxide ring is another important consideration. aip.org The choice of catalyst and reaction temperature can significantly impact the stability of the newly formed epoxide. aip.org Studies have shown that using alumina (B75360) as a catalyst can improve the stability of the oxirane ring during the epoxidation of palm olein. aip.org The pH of the reaction medium can also play a crucial role, with studies on the synthesis of sodium hydrogen cis-epoxysuccinate showing that reaction time, temperature, and pH are key factors affecting the yield. researchgate.net

The table below presents optimized conditions for epoxidation reactions from various studies.

| Substrate | Key Parameters Optimized | Optimal Conditions | Outcome |

| Palm-based Oleic Acid | Temperature, Molar ratio of formic acid, Molar ratio of hydrogen peroxide | 318 K, 1.64:1 (formic acid:oleic acid), 2:1 (hydrogen peroxide:oleic acid) | High relative oxirane content |

| Ricinoleic Acid Methyl Ester | H2O2:CC molar ratio, Catalyst dosage, Temperature, Time | 1.93:1, 3.11 wt%, 52 °C, 75 min | 94.52% conversion |

| Maleic Acid | Reaction time, Temperature, pH, Catalyst dosage | 3 h, 65 °C, pH 3.5, 0.495 g catalyst | 97.8% yield |

The specific structural features of Epoxysuccinate derivative 9 are introduced by coupling specific molecular fragments to the epoxysuccinate core. nih.govstanford.edu This is often achieved through amide bond formation, where a pre-synthesized peptide or peptidomimetic scaffold is coupled to the carboxylic acid group of the epoxysuccinate. nih.govstanford.edu Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a base like N,N-diisopropylethylamine (DIPEA) are commonly used for this purpose. nih.gov

Solid-phase synthesis methods have also been developed to facilitate the rapid synthesis of libraries of epoxysuccinate derivatives. stanford.edu These methods allow for the attachment of the epoxysuccinate "warhead" to a resin-bound peptide, followed by the introduction of further diversity elements. stanford.edu For instance, a safety-catch resin or a backbone-amide linker (BAL) resin can be used to assemble the desired peptide sequence before coupling with the epoxysuccinate. stanford.edu The incorporation of non-natural amino acids or other organic moieties can be achieved using techniques like "click chemistry," specifically the copper-catalyzed Huisgen cycloaddition, which is highly efficient and tolerant of various functional groups, including the epoxide. nih.gov

Chemical Modification and Functionalization Strategies for Epoxysuccinate Derivative 9

Once synthesized, Epoxysuccinate derivative 9 can be further modified to fine-tune its properties. The epoxide ring itself is a key site for functionalization, as it can be opened by various nucleophiles. nih.gov However, in many applications, the integrity of the epoxide is crucial for its biological activity, and modifications are directed at other parts of the molecule. nih.gov

Functionalization strategies often focus on the peptide or peptidomimetic portion of the molecule. jst.go.jp By varying the amino acid residues, it is possible to alter the selectivity and potency of the derivative. jst.go.jp For example, substituting the P2 residue of an epoxysuccinyl-peptide can significantly impact its inhibitory profile against different proteases. nih.govresearchgate.net The synthesis of a library of analogs with different substituents at various positions allows for a systematic exploration of the structure-activity relationship. jst.go.jp

Furthermore, functional groups can be introduced that allow for further chemical reactions, such as the attachment of fluorescent probes or other tags for biological studies. nih.gov For instance, the incorporation of an alkyne handle allows for the use of click chemistry to attach azide-containing molecules. nih.gov This approach has been used to generate libraries of triazole-containing epoxysuccinate derivatives. nih.gov

Derivatization for Enhanced Research Utility (e.g., Bioconjugation, Probes)

To expand the utility of epoxysuccinate inhibitors beyond simple enzyme inhibition, they are often derivatized with reporter tags or bioorthogonal handles. These modifications transform the inhibitor into a chemical probe, a powerful tool for activity-based protein profiling (ABPP), which enables the detection, visualization, and identification of active enzymes in complex biological systems. researchgate.netresearchgate.net

The general structure of an activity-based probe (ABP) consists of a reactive group (the "warhead," in this case, the epoxysuccinate), a recognition element to direct the probe to a specific enzyme family, and a reporter tag. kuleuven.be The tag can be a fluorophore for imaging, a biotin (B1667282) group for affinity purification and enrichment, or a chemical handle like an azide (B81097) or alkyne for subsequent "click chemistry" ligation. kuleuven.beacs.org

Research has demonstrated the successful derivatization of the epoxysuccinate scaffold to create such probes. For instance, analogues of E-64 have been synthesized with azide handles (e.g., azido-E-64). acs.org This azide group is chemically inert in biological systems but can be selectively reacted with a phosphine-containing reagent via the Staudinger ligation or with an alkyne-containing tag via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). kuleuven.beacs.org This two-step "click chemistry" approach allows for the introduction of various tags, such as fluorophores (e.g., BODIPY derivatives) or biotin, after the probe has labeled its protein target. kuleuven.be This strategy facilitates applications ranging from in-gel fluorescence scanning to proteomic identification of labeled proteins via mass spectrometry. acs.orgnih.gov

Furthermore, direct modification of the epoxysuccinate peptide structure can be used to attach tags. By replacing the terminal ester or amide group of the parent inhibitor with a functionalized amine or linker, various probes can be generated. nih.gov This allows for the creation of bifunctional probes that can be used for both imaging and proteomic analysis. acs.org Retention of the core epoxysuccinate moiety is crucial as it is essential for the covalent modification of the target cysteine protease's active site. nih.gov

Table 1: Examples of Derivatization Strategies for Epoxysuccinate Scaffolds This table is generated based on data from the text.

| Modification/Tag | Chemical Handle | Ligation Chemistry | Research Application | Reference |

|---|---|---|---|---|

| Fluorophore (e.g., BODIPY) | Alkyne or Azide | Click Chemistry (CuAAC) | Fluorescence Imaging, In-gel visualization | kuleuven.be |

| Biotin | Azide | Staudinger Ligation | Affinity Purification, Proteomics | acs.org |

| General Probe | Azide | Staudinger Ligation | Imaging and Proteomics | acs.org |

| Drug-like Fragments | Amine | Amide Coupling | Focused Library Screening | nih.gov |

Parallel Synthesis and Library Generation of Epoxysuccinate Analogues

Parallel synthesis and combinatorial chemistry are powerful strategies for rapidly generating large numbers of distinct but structurally related compounds, known as libraries. bioduro.comuzh.ch These techniques are invaluable in medicinal chemistry for exploring structure-activity relationships (SAR) and identifying lead compounds with improved potency, selectivity, or pharmacokinetic properties. stanford.edubioduro.com For epoxysuccinate derivatives, these methods allow for systematic variation of the peptide or non-peptidic portions of the molecule that interact with the substrate-binding pockets of target proteases. stanford.edu

Solid-phase synthesis is a particularly effective method for generating libraries of epoxysuccinate analogues. stanford.edu In this approach, the growing molecule is covalently attached to an insoluble polymer resin, which facilitates the purification process by simply washing away excess reagents and byproducts. One strategy involves using a backbone-amide linker (BAL) resin, where a desired amine (R1 group) is first loaded onto the resin. stanford.edu Subsequently, an amino acid (P2 position) is coupled, followed by the activated epoxysuccinate warhead. Finally, a second amine (R3 group) is coupled to the other side of the epoxysuccinate, allowing for diversification at multiple positions. The final products are then cleaved from the resin and purified, often by high-performance liquid chromatography (HPLC). stanford.edu

Another approach utilizes a "safety-catch" resin, where the initial amino acid is loaded, followed by the addition of the epoxysuccinate and subsequent coupling of a diversifying amine. stanford.edu These solid-phase methods enable the incorporation of a wide variety of peptide and non-peptide elements on both sides of the central epoxysuccinate function. stanford.edu

Solution-phase parallel synthesis can also be employed. To generate a focused library, a core structure such as a Phe(Me)-epoxysuccinate can be synthesized and then coupled in parallel to a diverse set of drug-like amines using standard amide bond-forming reagents like HBTU and DiPEA. nih.gov This approach led to the creation of a focused library of 24 distinct epoxysuccinamides. nih.gov Similarly, biocatalytic methods using enzymes with broad substrate scopes are emerging as a powerful tool for generating libraries of E-64 analogues through combinatorial biocatalysis. biorxiv.org These enzymatic methods can offer high stereoselectivity and scalability. biorxiv.org

The generation of such libraries is critical for optimizing inhibitor properties. By screening these collections of analogues, researchers can identify compounds with enhanced selectivity for a specific protease (e.g., a particular cathepsin or calpain) or with improved stability and drug-like characteristics. stanford.edunih.govnih.gov

Table 2: Methodologies for Epoxysuccinate Analogue Library Generation This table is generated based on data from the text.

| Synthesis Method | Key Reagents/Resin | Diversification Strategy | Purpose | Reference |

|---|---|---|---|---|

| Solid-Phase Synthesis | Backbone-Amide Linker (BAL) Resin | Coupling of various R1 amines, P2 amino acids, and R3 amines | Generation of diverse peptide-like inhibitors | stanford.edu |

| Solid-Phase Synthesis | Safety-Catch Resin | Coupling of various amino acids and amines | Rapid synthesis of diverse inhibitors | stanford.edu |

| Solution-Phase Synthesis | HBTU, DiPEA | Coupling a core epoxysuccinate to a library of amines | Generation of a focused library to improve stability and potency | nih.gov |

| Combinatorial Biocatalysis | Amide bond-forming enzymes | Using enzymes with broad substrate scope for L-amino acid and amine components | Enzymatic synthesis of E-64 analogues | biorxiv.org |

Molecular Mechanism of Action and Biological Target Characterization of Epoxysuccinate Derivative 9

Enzymatic Inhibition Profile and Kinetic Characterization of Epoxysuccinate Derivative 9

Epoxysuccinate derivatives are a well-established class of inhibitors that target cysteine proteases. Their mechanism of action and inhibitory characteristics have been the subject of extensive research.

Irreversible Covalent Inhibition via Epoxide Ring

Epoxysuccinate derivatives, including the broader class to which derivative 9 belongs, function as irreversible covalent inhibitors. The key to their inhibitory action lies in the chemically reactive epoxide ring. This strained three-membered ring is susceptible to nucleophilic attack by the active site cysteine residue of the target protease.

The inhibition mechanism involves the formation of a stable covalent bond between the inhibitor and the enzyme. This occurs when the sulfhydryl group of the active site cysteine attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a thioether linkage. This covalent modification of the active site renders the enzyme catalytically inactive. The stability of this bond results in irreversible inhibition, as the enzyme cannot readily regenerate its active form.

The peptidyl portion of the inhibitor plays a crucial role in guiding it to the active site of the specific cysteine protease. This portion of the molecule interacts with the substrate-binding pockets of the enzyme, positioning the epoxide "warhead" for optimal reaction with the catalytic cysteine.

Quantitative Enzyme Kinetics (e.g., Kinetically Determined Ki, IC₅₀ in Research Assays)

The potency of enzyme inhibitors is commonly quantified using parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. It is important to note that the IC₅₀ value is not an absolute measure of inhibitor affinity, as it can be influenced by factors such as substrate concentration.

A more direct measure of the binding affinity of an inhibitor to an enzyme is the inhibition constant, Kᵢ. sigmaaldrich.com The Kᵢ is the dissociation constant for the enzyme-inhibitor complex and represents the concentration of inhibitor at which half of the enzyme active sites are occupied. Unlike the IC₅₀, the Kᵢ is a thermodynamic constant that is independent of substrate concentration. sigmaaldrich.comyoutube.com For irreversible inhibitors, the kinetic parameters often reflect the rate of covalent modification.

The relationship between IC₅₀ and Kᵢ can be described by the Cheng-Prusoff equation, which allows for the conversion of IC₅₀ values to Kᵢ values, provided the substrate concentration and the Michaelis constant (Kₘ) are known. sigmaaldrich.comyoutube.com

| Parameter | Description | Significance in Research |

| IC₅₀ | The concentration of an inhibitor that reduces enzyme activity by 50%. sigmaaldrich.com | A common measure of inhibitor potency in a specific assay. Lower IC₅₀ values indicate higher potency. |

| Kᵢ | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. sigmaaldrich.com | A true measure of the inhibitor's binding affinity to the enzyme, independent of substrate concentration. sigmaaldrich.com |

Specificity and Selectivity Profiling Against Cysteine Proteases and Other Enzymes

Epoxysuccinate derivatives have been extensively studied for their ability to selectively inhibit various cysteine proteases. The specificity of these inhibitors is largely determined by the peptide-like portion of the molecule, which interacts with the substrate-binding subsites of the target enzyme.

For instance, epoxysuccinyl dipeptides have been synthesized and shown to exhibit selectivity for cathepsin B over other cysteine proteases like papain. nih.gov This selectivity is achieved by modifying the inhibitor structure to optimize interactions with unique features of the target enzyme's active site. In the case of cathepsin B, specific interactions with histidine residues in a loop region contribute to the selective binding of certain epoxysuccinate derivatives. nih.gov

The development of selective inhibitors is crucial for targeting specific proteases involved in disease pathways while minimizing off-target effects. While epoxysuccinate derivatives are primarily known as cysteine protease inhibitors, their potential interactions with other enzyme classes are also a subject of research to ensure their target specificity.

Identification and Validation of Primary Biological Targets for Epoxysuccinate Derivative 9

Identifying the specific biological targets of a compound is a critical step in understanding its mechanism of action and potential therapeutic applications.

Target Engagement Studies in Biochemical and Cellular Systems

Target engagement studies are designed to confirm that a compound interacts with its intended biological target in a relevant biological context. In biochemical assays, this can be demonstrated by measuring the direct inhibition of the purified target enzyme by the compound.

In cellular systems, target engagement can be assessed using various techniques. One common approach is to use activity-based probes (ABPs), which are tagged versions of the inhibitor that allow for the visualization and quantification of target enzyme activity within cells or cell lysates. These studies can confirm that the inhibitor reaches and covalently modifies its target in a complex biological environment.

Analysis of Off-Target Interactions in Research Contexts

While the primary targets of epoxysuccinate derivatives are cysteine proteases, it is important to investigate potential off-target interactions to fully understand their biological effects. Off-target interactions occur when a compound binds to and modulates the activity of proteins other than its intended target. nih.gov These interactions can lead to unexpected biological responses or toxicities.

Computational methods are often employed as an initial step to predict potential off-target interactions. nih.gov These in silico approaches can identify other proteins that may have binding sites similar to the primary target. Experimental validation of predicted off-target interactions is then typically carried out using biochemical or cellular assays. A thorough understanding of a compound's off-target profile is essential for the development of selective and safe therapeutic agents. While off-target interactions are generally weaker than those with the primary target, they can become relevant at higher concentrations of the compound. nih.gov

Structural Basis of Molecular Interaction and Binding Mode Analysis

Insights from Structural Biology Data (e.g., Co-crystal Structures of Related Epoxysuccinate-Enzyme Complexes)

In order to fulfill the request, specific studies detailing the computational and structural analysis of "Epoxysuccinate derivative 9" would be necessary.

Structure Activity Relationship Sar and Computational Design of Epoxysuccinate Derivative 9 Analogues

Systematic Structural Modifications and Their Impact on Biological Activity

The structure of epoxysuccinate derivatives can be systematically modified at several key positions to probe the structure-activity relationship (SAR). These modifications primarily involve the peptide backbone and the terminal functionalities attached to it. The core of these inhibitors is the trans-epoxysuccinate group, which acts as a warhead, forming a covalent bond with the active site cysteine of the target protease. wikipedia.org

One of the most studied areas of modification is the amino acid residue adjacent to the epoxysuccinate moiety, which interacts with the S2 subsite of the protease. In a series of epoxysuccinyl amino acid benzyl esters (HO-Eps-AA-OBzl) and benzyl amides (HO-Eps-AA-NHBzl), it was found that varying the amino acid does not drastically alter the kinetic parameter kinact/Ki, which is contrary to what is observed with substrates. nih.gov This suggests that the specificity of these inhibitors does not perfectly mirror the substrate specificity of the target proteases. nih.gov

Further studies on E-64 analogues have highlighted the importance of the interactions within the S2 and S3 subsites of cysteine proteases. While the interactions with the main chain of the active site residues are largely similar across different enzymes, the side-chain interactions at the S2-P2 and S3-P3 positions vary significantly due to differences in the amino acid residues constituting these subsites in different proteases. nih.gov

Solid-phase synthesis methods have enabled the rapid generation of diverse libraries of epoxysuccinate-based inhibitors. stanford.edu This has allowed for the exploration of a wider range of chemical space and the identification of compounds with improved potency and selectivity. For instance, diversification of the scaffold has led to the development of cysteine cathepsin inhibitors with enhanced properties, which are being explored as potential cancer chemotherapeutics. stanford.edu

Recent work on the biosynthesis of E-64 has identified the enzymes responsible for its assembly, opening up possibilities for combinatorial biocatalysis to generate novel analogues. biorxiv.orgresearchgate.net This approach has already yielded a library of cysteine protease inhibitors and led to the discovery of analogues with greater potency towards cathepsin B. researchgate.net

The following table summarizes the impact of selected structural modifications on the inhibitory activity of epoxysuccinate derivatives against Cathepsin B.

| Modification Position | Modification | Impact on Cathepsin B Inhibition |

| Amino Acid at P2 | Aliphatic (e.g., L-cyclobutylalanine, L-cyclopentylglycine) | Strong inhibition |

| Terminal Group | Benzyl amide (HO-Eps-AA-NHBzl) | Increased potency compared to benzyl esters |

| Terminal Group | Ethyl ester (JPM-OEt) | Reduced tumor volume and invasiveness in vivo |

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are computational techniques that have been applied to understand the key chemical features required for the biological activity of epoxysuccinate derivatives and to predict the activity of novel compounds.

A pharmacophore model essentially defines the three-dimensional arrangement of essential features that a molecule must possess to be active. For epoxysuccinate-based inhibitors, a structure-based pharmacophore model would typically include features such as hydrogen bond acceptors and donors, and hydrophobic regions that are crucial for interaction with the active site of the target protease. frontiersin.org The development of such models can be guided by the crystal structures of enzyme-inhibitor complexes, which reveal the key interaction points. nih.gov

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For epoxysuccinate derivatives, QSAR models can be developed by correlating physicochemical properties or molecular descriptors of the analogues with their inhibitory potencies (e.g., IC50 or kinact/Ki values). nih.govnih.gov These models can then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. nih.gov

For instance, a QSAR study on a series of coumarin derivatives as lipoxygenase inhibitors revealed the importance of specific atom-centered fragment descriptors and the presence of a benzoyl ring at a particular position for enhanced inhibitory activity. nih.govmdpi.com While not directly on epoxysuccinates, this illustrates the type of insights that can be gained from QSAR analyses.

Computational Methods for Predicting and Optimizing Inhibitor Potency and Selectivity

Computational chemistry plays a vital role in the design and optimization of epoxysuccinate-based inhibitors. researchgate.net Molecular docking and molecular dynamics (MD) simulations are powerful tools used to predict the binding modes of these inhibitors within the active site of their target proteases and to estimate their binding affinities. frontiersin.org

Molecular docking can be used to screen virtual libraries of epoxysuccinate analogues and prioritize candidates for synthesis and biological evaluation. researchgate.net By analyzing the docked poses, researchers can gain insights into the key interactions that contribute to binding and selectivity. frontiersin.org For example, docking studies can help in designing inhibitors that exploit the differences in the active site residues of various cysteine proteases to achieve selectivity. nih.gov

Molecular dynamics simulations provide a more dynamic picture of the enzyme-inhibitor complex, allowing for the assessment of its stability and the conformational changes that may occur upon binding. frontiersin.org Free energy calculation methods, such as MM-PBSA, can be used in conjunction with MD simulations to predict the binding free energies of inhibitors, which can be correlated with their experimental potencies. nih.gov

These computational approaches have been instrumental in the structure-based design of potent and selective inhibitors for various therapeutic targets. nih.gov The insights gained from these methods can guide the rational design of novel epoxysuccinate derivatives with improved pharmacological properties.

Stereochemical Considerations in Epoxysuccinate Derivative Activity

Stereochemistry is a critical determinant of the biological activity of epoxysuccinate derivatives. mdpi.com The core epoxysuccinate warhead possesses chiral centers, and the stereochemistry of these centers, as well as that of the appended amino acid residues, significantly influences the inhibitor's potency and selectivity. nih.gov

The naturally occurring E-64 has a trans-epoxysuccinyl group. wikipedia.org The specific stereochemistry of the epoxide ring is crucial for its reactivity with the active site cysteine. The covalent attachment of E-64 to the active site cysteine occurs via a nucleophilic attack from the thiol group of the cysteine on one of the carbon atoms of the epoxide ring. wikipedia.org

Furthermore, the stereochemistry of the amino acid at the P2 position is vital for proper recognition and binding in the S2 subsite of the protease. nih.gov Generally, only one enantiomer of a chiral drug exhibits the desired biological activity, while the other may be inactive or even have undesirable effects. nih.gov In the context of epoxysuccinate-based inhibitors, the use of L-amino acids is typically preferred as they mimic the natural substrates of the target proteases.

Molecular modeling studies can shed light on the structural and stereochemical requirements for an efficient interaction with the target enzyme. nih.gov These studies have shown that even subtle changes in stereochemistry can lead to significant differences in biological activity, which may be due to altered binding interactions or differences in uptake by cells. mdpi.com Therefore, controlling the stereochemistry during the synthesis of epoxysuccinate analogues is essential for obtaining potent and selective inhibitors. nih.gov

Advanced Analytical Methodologies for Research on Epoxysuccinate Derivative 9

Spectroscopic Techniques for Characterization in Research

Spectroscopic methodologies provide detailed information about the molecular structure and functional groups present in "Epoxysuccinate derivative 9". These techniques are fundamental for its initial identification and subsequent structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of "Epoxysuccinate derivative 9". Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

In ¹H NMR spectroscopy, the chemical shifts of protons attached to the epoxide ring are particularly diagnostic, typically appearing in the range of 2.8 to 3.2 ppm. The coupling constants between these protons provide critical information regarding their stereochemical relationship (cis or trans). Protons on adjacent carbons will also exhibit characteristic shifts and coupling patterns, allowing for the complete assignment of the proton environment. For instance, in related epoxidized fatty acid derivatives, the protons of the epoxy group resonate in the region of 2.82 to 3.17 ppm researchgate.net.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the epoxide ring typically resonate in the range of 50-60 ppm. The specific chemical shifts can be influenced by the nature of the substituent groups attached to the epoxysuccinate core.

Table 1: Representative ¹H NMR Chemical Shifts for the Epoxide Ring of "Epoxysuccinate derivative 9"

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 2.95 | Doublet | 4.5 |

| H-3 | 3.10 | Doublet | 4.5 |

Note: Data are illustrative and based on typical values for epoxysuccinate structures.

Table 2: Representative ¹³C NMR Chemical Shifts for "Epoxysuccinate derivative 9"

| Carbon | Chemical Shift (ppm) |

| C-2 (epoxide) | 52.5 |

| C-3 (epoxide) | 54.0 |

| C=O (ester) | 170.2 |

| C=O (ester) | 171.5 |

Note: Data are illustrative and based on typical values for epoxysuccinate structures.

Mass spectrometry (MS) is a crucial tool for confirming the molecular weight and elemental composition of "Epoxysuccinate derivative 9". High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in determining the molecular formula.

Electron impact (EI) and electrospray ionization (ESI) are common ionization techniques used. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragmentation for epoxides may involve cleavage of the C-C bond of the oxirane ring nih.gov. The resulting fragment ions can help to pinpoint the location of the epoxide within the molecule and identify the nature of the substituents. For example, in the analysis of other epoxy compounds, derivatization to form picolinyl esters can direct fragmentation, allowing for unequivocal identification of epoxide isomers nih.gov.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in "Epoxysuccinate derivative 9". The characteristic stretching vibration of the C-O bonds in the epoxide ring is typically observed in the region of 800-950 cm⁻¹ and 1250 cm⁻¹. The presence of ester functionalities would be confirmed by a strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretch.

Ultraviolet-Visible (UV-Vis) spectroscopy can be used if the "Epoxysuccinate derivative 9" contains chromophores that absorb light in the UV-Vis range. For many simple epoxysuccinate derivatives lacking extensive conjugation or aromatic rings, the UV-Vis absorption may be weak and not particularly informative for structural elucidation. However, if the derivative is designed to have a UV-active protecting group, UV-Vis spectroscopy becomes essential for monitoring reactions, such as photolytic cleavage researchgate.net. The absorbance can be used to determine the concentration of the compound in solution, following the Beer-Lambert law researchgate.net.

Table 3: Characteristic IR Absorption Frequencies for "Epoxysuccinate derivative 9"

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (alkane) | 2850-3000 | Medium-Strong |

| C=O (ester) | 1730-1750 | Strong |

| C-O (epoxide) | 800-950, 1250 | Medium |

| C-O (ester) | 1000-1300 | Strong |

Note: Data are illustrative and based on typical values for epoxysuccinate structures.

Chromatographic Separations and Quantification in Research Matrices

Chromatographic techniques are essential for the separation, purification, and quantification of "Epoxysuccinate derivative 9" from reaction mixtures and complex biological or environmental matrices.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of "Epoxysuccinate derivative 9" and for its quantitative analysis. Reversed-phase HPLC, using a C18 column, is commonly employed for the separation of moderately polar compounds like epoxysuccinate derivatives.

The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a buffer to control the pH. A gradient elution may be necessary to achieve optimal separation from impurities or other components in a mixture. Detection is commonly performed using a UV detector if the compound has a suitable chromophore. If not, a refractive index (RI) detector or an evaporative light scattering detector (ELSD) can be used. For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (HPLC-MS). For certain analyses, pre-column derivatization can be employed to introduce a fluorescent or UV-absorbing tag to the molecule, thereby improving detection limits academicjournals.orgresearchgate.net.

Table 4: Illustrative HPLC Method Parameters for "Epoxysuccinate derivative 9"

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Note: These are example parameters and would require optimization for a specific analysis.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. "Epoxysuccinate derivative 9" itself may not be sufficiently volatile for direct GC analysis. However, GC can be an invaluable tool for analyzing volatile intermediates from its synthesis or volatile derivatives.

To make non-volatile compounds amenable to GC analysis, a derivatization step is often necessary. researchgate.netgcms.cz This process modifies the chemical structure to increase volatility. For epoxysuccinates, esterification of any free carboxylic acid groups to form more volatile methyl or ethyl esters is a common strategy. The resulting derivatives can then be separated on a GC column and detected, often by flame ionization detection (FID) or mass spectrometry (GC-MS). GC-MS provides both retention time data for quantification and mass spectra for structural confirmation of the derivatives nih.gov.

Advanced Separation Techniques for Complex Mixtures in Biological Samples

The analysis of Epoxysuccinate derivative 9 and its metabolites in complex biological matrices, such as serum, plasma, or cell lysates, necessitates the use of high-resolution separation techniques to isolate the analyte of interest from endogenous interferences. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are two principal methods employed for this purpose, often coupled with mass spectrometry (MS) for sensitive and specific detection.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a robust and widely used method for the separation of moderately polar to nonpolar compounds like epoxysuccinate derivatives. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. A gradient elution, where the mobile phase composition is changed over time, is typically employed to achieve optimal separation of complex mixtures.

For the analysis of epoxides, derivatization is often performed to enhance detection sensitivity and chromatographic performance. A common derivatization agent is N,N-diethyldithiocarbamate (DTC), which reacts with the epoxide ring to form a stable product that can be readily detected by UV-Vis or fluorescence detectors.

Table 1: Illustrative RP-HPLC Parameters for the Analysis of a Derivatized Epoxysuccinate Derivative

| Parameter | Value |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Detector | Tandem Mass Spectrometer (MS/MS) |

Capillary Electrophoresis (CE):

Capillary electrophoresis offers an alternative and often complementary separation technique to HPLC. CE separates ions based on their electrophoretic mobility in an electric field. The technique is characterized by its high efficiency, short analysis times, and minimal sample consumption. Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be utilized depending on the physicochemical properties of the epoxysuccinate derivative and its metabolites. CZE separates analytes based on their charge-to-size ratio, while MEKC can separate neutral compounds by partitioning them between the aqueous buffer and micelles.

Bioanalytical Assays for Research Studies

Cell-Based Assays for Compound Activity and Pathway Modulation

Cell-based assays are indispensable for evaluating the biological activity of Epoxysuccinate derivative 9 in a more physiologically relevant context. These assays can provide insights into its mechanism of action and its effects on cellular pathways.

A variety of cell lines can be utilized, depending on the research question. For instance, if the target of Epoxysuccinate derivative 9 is involved in inflammation, a macrophage cell line might be appropriate. The activity of the compound can be assessed by measuring various endpoints, such as changes in gene expression, protein levels, or the production of signaling molecules.

For pathway modulation studies, reporter gene assays are a powerful tool. In these assays, a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is regulated by the pathway of interest. Changes in the expression of the reporter gene in response to treatment with Epoxysuccinate derivative 9 can indicate whether the compound modulates the activity of that pathway.

Table 3: Examples of Cell-Based Assay Endpoints for Epoxysuccinate Derivative 9

| Assay Category | Specific Endpoint | Measurement Technique |

| Cytotoxicity | Cell Viability | MTT, MTS, or CellTiter-Glo® assay |

| Target Engagement | Thermal Shift Assay | Differential Scanning Fluorimetry |

| Pathway Activation | Reporter Gene Expression | Luciferase Assay, Flow Cytometry (for GFP) |

| Biomarker Modulation | Cytokine Secretion | ELISA, Multiplex Immunoassay |

Methods for Assessing Compound Stability in Research Media

The stability of Epoxysuccinate derivative 9 in various research media, such as cell culture medium and assay buffers, is a critical parameter to assess as it can significantly impact the interpretation of experimental results. Instability can lead to a decrease in the effective concentration of the compound over the course of an experiment.

The stability is typically evaluated by incubating the compound in the medium of interest at a relevant temperature (e.g., 37°C) and measuring its concentration at different time points. The analysis is usually performed using a sensitive and specific analytical method like LC-MS/MS. The rate of degradation can then be determined, and the half-life of the compound in the specific medium can be calculated. It is also important to identify any major degradation products to understand the transformation of the parent compound.

Table 4: Representative Stability Data for a Hypothetical Epoxysuccinate Derivative in Cell Culture Medium at 37°C

| Time (hours) | Concentration (% remaining) |

| 0 | 100 |

| 1 | 95 |

| 2 | 88 |

| 4 | 75 |

| 8 | 55 |

| 24 | 15 |

Pre Clinical Research and Biochemical Applications of Epoxysuccinate Derivative 9

In Vitro Biochemical and Cellular Studies: A Narrow Focus on Enzyme Inhibition

Research into the in vitro properties of Epoxysuccinate derivative 9 has primarily centered on its direct inhibitory action on specific enzymes.

Modulation of Specific Cellular Pathways and Processes

There is currently no publicly available research detailing the modulation of specific cellular pathways and processes by 1-[(2S,3S)-epoxysuccinyl-L-leucyl]-4-(2-chlorophenyl)piperazine 9. Studies have focused on its enzymatic inhibition rather than its broader effects on intracellular signaling cascades or metabolic pathways.

Effects on Cell Physiology and Functional Responses in Research Models

Information regarding the effects of Epoxysuccinate derivative 9 on cell physiology and functional responses in research models is not available in the public domain. Data on aspects such as cell viability, proliferation, differentiation, or other physiological outcomes following exposure to this compound have not been reported.

Cellular Uptake and Distribution Mechanisms in Research Cells

The mechanisms by which 1-[(2S,3S)-epoxysuccinyl-L-leucyl]-4-(2-chlorophenyl)piperazine 9 is taken up by and distributed within research cells have not been documented in available scientific literature.

In Vivo Mechanistic Studies in Model Systems (Non-Clinical): Data Scarcity

Similarly, in vivo studies providing mechanistic insights into the actions of Epoxysuccinate derivative 9 in non-clinical model systems are not readily accessible.

Target Engagement and Pharmacodynamic Biomarker Assessment

There is no available data on the in vivo target engagement of 1-[(2S,3S)-epoxysuccinyl-L-leucyl]-4-(2-chlorophenyl)piperazine 9 or the assessment of any associated pharmacodynamic biomarkers. Such studies would be crucial to understanding the compound's interaction with its intended targets in a whole-organism context and for identifying markers that reflect its biological activity.

Mechanistic Pathway Analysis in Animal Models

Mechanistic pathway analysis of Epoxysuccinate derivative 9 in animal models has not been reported in the available literature. Consequently, the in vivo pathways modulated by this compound remain uncharacterized.

Compound Stability and Metabolite Identification in Research Animal Models

The stability and metabolic fate of any new chemical entity are critical parameters evaluated during preclinical development. For epoxysuccinate derivatives, the central feature is the electrophilic epoxide ring, which is susceptible to enzymatic and chemical hydrolysis. In research animal models, the primary route of metabolism for compounds containing an epoxide moiety is often mediated by epoxide hydrolases. Microsomal epoxide hydrolase, in particular, is a key enzyme in the biotransformation of such compounds. semanticscholar.org

The metabolic stability of epoxysuccinate derivatives can vary significantly based on their chemical structure and the biological matrix being studied. For instance, the stability of soluble epoxide hydrolase (sEH) inhibitors has been assessed in various preclinical models. nih.govnih.govresearchgate.netnih.gov These studies are crucial for understanding the pharmacokinetic profile of the compounds and for designing in vivo efficacy studies.

Metabolite identification is a critical step in preclinical research to understand the potential for active or toxic metabolites. nih.govnih.gov The process typically involves incubating the compound with liver microsomes or hepatocytes from relevant animal species, followed by analysis using techniques like liquid chromatography-mass spectrometry (LC-MS). This allows for the identification of metabolic hotspots on the molecule and the characterization of major metabolites. While specific metabolites for "Epoxysuccinate derivative 9" have not been publicly documented, the expected metabolic pathways would likely involve the opening of the epoxide ring to form the corresponding diol.

Illustrative Metabolite Identification Workflow:

| Step | Description | Analytical Technique |

| 1. In Vitro Incubation | Incubation of the epoxysuccinate derivative with liver microsomes or S9 fractions from preclinical species (e.g., mouse, rat, monkey). | N/A |

| 2. Sample Preparation | Extraction of the parent compound and its metabolites from the incubation matrix. | Liquid-Liquid Extraction or Solid-Phase Extraction |

| 3. Separation and Detection | Separation of metabolites from the parent compound and endogenous matrix components. | High-Performance Liquid Chromatography (HPLC) |

| 4. Structural Elucidation | Identification of the chemical structure of the metabolites. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

Epoxysuccinate Derivative 9 as a Chemical Research Tool and Probe

Epoxysuccinate derivatives have been widely utilized as chemical tools and probes to investigate biological processes, particularly in the realm of enzymology and proteomics. nih.govresearchgate.net Their utility stems from the reactive nature of the epoxysuccinyl group, which can covalently modify specific amino acid residues in enzyme active sites.

Utility in Target Validation and Proteomic Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to identify and characterize active enzymes within complex biological systems. frontiersin.orgwikipedia.org Epoxysuccinate derivatives have proven to be valuable probes in ABPP, especially for the study of cysteine proteases. nih.govnih.gov The electrophilic epoxide ring of these compounds serves as a "warhead" that can irreversibly bind to the nucleophilic cysteine residue in the active site of these enzymes. nih.gov

This covalent and activity-dependent labeling allows for the selective identification of active proteases, thereby aiding in target validation. By using epoxysuccinate probes, researchers can confirm the engagement of a potential drug target in a cellular context and assess the selectivity of small molecule inhibitors. doi.org

Development of Affinity Probes and Reporter-Tagged Analogues

To enhance their utility as research tools, epoxysuccinate derivatives are often modified to create affinity probes and reporter-tagged analogues. nih.govresearchgate.net These probes typically consist of three key components: the epoxysuccinate warhead for covalent binding, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag for detection and enrichment. wikipedia.org

Common reporter tags include:

Fluorophores (e.g., rhodamine, fluorescein): For visualization of labeled enzymes by fluorescence microscopy or in-gel fluorescence scanning.

Biotin (B1667282): For the affinity purification of labeled proteins, which can then be identified by mass spectrometry.

Alkynes or Azides: For bioorthogonal ligation ("click chemistry") to a reporter tag after the labeling reaction. nih.gov

The modular nature of these probes allows for the design of specific tools to investigate the activity and localization of enzymes in various biological systems.

Representative Reporter-Tagged Epoxysuccinate Probes:

| Probe Component | Function | Example |

| Warhead | Covalently modifies the target enzyme. | trans-Epoxysuccinyl group |

| Recognition Element | Provides selectivity for a specific enzyme or enzyme family. | Peptidic or small molecule scaffold |

| Reporter Tag | Enables detection and/or enrichment of the labeled enzyme. | Biotin, Fluorescein, Rhodamine, Alkyne |

Application in High-Throughput Screening (HTS) for Novel Chemical Entities

High-throughput screening (HTS) is a key strategy in drug discovery for identifying novel chemical entities that modulate the activity of a biological target. thermofisher.comsigmaaldrich.com While epoxysuccinate derivatives themselves are often used as covalent inhibitors or probes, the principles of assay development for their targets are relevant to HTS. For instance, the development of HTS assays for enzymes like soluble epoxide hydrolase (sEH), a target for some epoxide-containing compounds, has been described. researchgate.netnih.gov

A successful HTS assay requires a robust and reproducible readout that can be automated. For enzymes that process epoxide-containing substrates, assays are often designed to detect the product of the enzymatic reaction. This can be achieved through various methods, such as the use of fluorogenic substrates that release a fluorescent molecule upon enzymatic cleavage. researchgate.netnih.gov The development of such assays is crucial for screening large compound libraries to discover new and potent inhibitors. researchgate.net

Future Research Directions and Unresolved Challenges for Epoxysuccinate Derivative 9

Exploration of Novel Biological Targets Beyond Current Focus

The primary and current research focus for epoxysuccinate derivatives has been their activity as irreversible inhibitors of cysteine proteases, such as cathepsins, calpains, and papain. nih.govresearchgate.netacs.orgnih.gov For instance, specific derivatives have demonstrated strong inhibitory action against both µ-calpain and cathepsin B, while others have shown selective inhibition of cathepsin B. nih.gov This established role in protease inhibition, driven by the reactive trans-epoxysuccinic acid scaffold, serves as the foundation from which future research must expand. researchgate.net

A significant future direction is the systematic exploration of novel biological targets. While the cysteine protease family is a valuable target class, the inherent reactivity of the epoxide ring suggests potential interactions with other nucleophilic sites in the proteome. Future research should aim to identify these off-target interactions, which could unveil new therapeutic applications or explain potential toxicities.

Furthermore, research into other classes of epoxysuccinates has revealed different target families. For example, inhibitors of soluble epoxide hydrolase (sEH) are being investigated as a therapeutic strategy for managing inflammatory and neuropathic pain. dovepress.com This precedent suggests that modifications to the core epoxysuccinate structure could shift its target profile away from proteases entirely. High-throughput screening campaigns against diverse enzyme classes, such as kinases, phosphatases, and other hydrolases, could uncover unexpected activities for derivatives of Epoxysuccinate Derivative 9.

Key areas for exploration include:

Proteome-wide reactivity profiling: Utilizing activity-based protein profiling (ABPP) to identify all potential protein targets of Epoxysuccinate Derivative 9 within a cellular context.

Screening against diverse enzyme families: Assessing the inhibitory activity of a library of epoxysuccinate derivatives against panels of enzymes implicated in diseases like cancer, neurodegeneration, and metabolic disorders.

Investigating non-enzymatic targets: Exploring potential interactions with receptors, ion channels, or structural proteins, which may be modulated by the compound.

Advancements in Stereocontrolled and Scalable Synthetic Methodologies

The biological activity of epoxysuccinate inhibitors is highly dependent on their stereochemistry. The natural product E-64, a prominent cysteine protease inhibitor, derives its activity from the (2S,3S)-trans-epoxysuccinic acid "warhead". researchgate.net This stereospecificity underscores a critical challenge: the need for robust, stereocontrolled synthetic methods to produce enantiomerically pure Epoxysuccinate Derivative 9 and its analogues.

Current synthetic routes often begin with maleic anhydride, which undergoes hydrolysis, epoxidation with agents like hydrogen peroxide, and subsequent polymerization or derivatization. francis-press.comsinocheme.comgoogle.com While effective, these methods may not always provide optimal stereocontrol, leading to mixtures of diastereomers that require difficult purification and can confound biological assays.

Future advancements must focus on two key areas: stereocontrol and scalability.

Stereocontrolled Synthesis: Developing novel asymmetric epoxidation methods or utilizing chiral starting materials to ensure the synthesis of the desired stereoisomer is paramount. Biocatalytic approaches, inspired by the biosynthetic pathway of E-64 which uses an oxygenase to epoxidize fumaric acid, could provide a highly stereoselective and environmentally friendly alternative. researchgate.net

Scalable Methodologies: For Epoxysuccinate Derivative 9 to be viable as a chemical probe for widespread use or as a drug lead, its synthesis must be scalable. This requires moving beyond laboratory-scale procedures to processes that are efficient, cost-effective, and safe for large-scale production. researchgate.net Research into continuous flow chemistry and the optimization of catalytic steps could significantly improve yield and throughput.

The table below summarizes potential synthetic strategies and their objectives.

| Synthetic Strategy | Primary Objective | Key Considerations |

| Asymmetric Catalysis | Achieve high enantiomeric excess of the desired stereoisomer. | Catalyst cost, turnover number, substrate scope. |

| Chiral Pool Synthesis | Utilize readily available chiral starting materials. | Availability and cost of starting materials. |

| Biocatalysis | Employ enzymes for highly stereoselective transformations. | Enzyme stability, scalability of fermentation/purification. |

| Flow Chemistry | Improve scalability, safety, and reaction efficiency. | Equipment cost, process optimization. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and offer immense potential for accelerating the development of novel epoxysuccinate derivatives. mdpi.comatlantis-press.com These computational tools can be applied at nearly every stage of the design process, from target identification to lead optimization. smolecule.com

For Epoxysuccinate Derivative 9, AI/ML can address several key challenges:

Predicting Target Selectivity: ML models, trained on existing structure-activity relationship (SAR) data, can predict how structural modifications to the epoxysuccinate scaffold will affect its binding affinity and selectivity for various proteases or other targets. smolecule.com This allows for the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the most promising profiles.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties, such as high potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics. These models can explore a vast chemical space to propose novel derivatives that may not be conceived through traditional medicinal chemistry approaches. smolecule.com

ADME/Toxicity Prediction: A major hurdle in drug development is poor pharmacokinetic properties or unforeseen toxicity. AI/ML algorithms can predict these properties early in the design phase, reducing the likelihood of late-stage failures and minimizing the need for extensive animal testing. smolecule.com

The integration of AI and ML represents a shift from iterative, trial-and-error synthesis to a more predictive and data-driven design paradigm.

Elucidation of Complex Biological Networks Modulated by Epoxysuccinate Derivatives

Inhibiting a single enzyme can have far-reaching consequences on complex cellular signaling pathways and metabolic networks. nih.gov While the direct targets of Epoxysuccinate Derivative 9 may be known (e.g., specific cathepsins), the full spectrum of downstream biological effects is largely unresolved. A critical future challenge is to move beyond the one-molecule, one-target paradigm and understand the compound's impact at a systems level. nih.govacs.org

Systems biology approaches are essential for this endeavor. drugtargetreview.com By combining experimental data from genomics, proteomics, and metabolomics with computational modeling, researchers can construct and analyze the biological networks perturbed by the inhibitor. nih.govnih.gov

Key research objectives in this area include:

Identifying Downstream Pathway Modulation: Using proteomics and phosphoproteomics to map how the inhibition of a target protease by Epoxysuccinate Derivative 9 alters cellular signaling cascades.

Uncovering Synthetic Lethal Interactions: Identifying genetic backgrounds or co-administered drugs that result in cell death only in the presence of the epoxysuccinate inhibitor. This can reveal novel combination therapies for diseases like cancer.

Building Predictive Models: Developing computational models of cellular networks that can simulate the effects of enzyme inhibition and predict phenotypic outcomes, guiding further experimental validation. nih.gov

Understanding these complex network effects is crucial for predicting both the therapeutic efficacy and the potential side effects of Epoxysuccinate Derivative 9.

Strategies for Overcoming Research-Specific Limitations (e.g., Cellular Permeability for Probes)

For Epoxysuccinate Derivative 9 to be an effective chemical probe or therapeutic agent, it must be able to reach its intracellular target. Poor cellular permeability is a common limitation for many small molecules, particularly those with charged groups like the dicarboxylate moiety of the epoxysuccinate core.

Several strategies can be employed to overcome this challenge:

Prodrug Approach: The carboxylate groups can be masked with ester moieties, creating a more lipophilic prodrug that can more easily cross the cell membrane. Once inside the cell, endogenous esterases cleave the esters to release the active, charged compound.

Conjugation to Cell-Penetrating Peptides (CPPs): Attaching the molecule to a short, cell-penetrating peptide can facilitate its entry into cells through endocytosis or other uptake mechanisms.

Formulation with Nanocarriers: Encapsulating the compound within liposomes or other nanocarrier systems can improve its solubility and facilitate cellular uptake.

The table below outlines various strategies to enhance the cellular permeability of chemical probes like Epoxysuccinate Derivative 9.

| Strategy | Mechanism of Action | Advantages | Potential Drawbacks |

| Prodrug Esterification | Increases lipophilicity by masking charges. | Reversible; leverages endogenous enzymes. | Dependent on intracellular esterase activity. |

| Lipophilicity Tuning | Enhances passive diffusion across membranes. nih.gov | Straightforward chemical modification. | Can decrease aqueous solubility; risk of non-specific binding. |

| CPP Conjugation | Utilizes peptide-mediated cellular uptake pathways. | Can be highly efficient for difficult-to-deliver cargo. | Increased molecular weight; potential for immunogenicity. |

| Nanocarrier Formulation | Encapsulates the compound to facilitate delivery. | Improves solubility; allows for targeted delivery. | Complex formulation; potential for carrier-related toxicity. |

By addressing these unresolved challenges, the scientific community can unlock the full potential of Epoxysuccinate Derivative 9, paving the way for the development of more selective, potent, and effective chemical probes and therapeutic agents.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling and storing Epoxysuccinate derivative 9 in laboratory settings?

- Methodological Answer : Implement engineering controls (e.g., adequate ventilation, safety showers) and personal protective equipment (PPE), including safety goggles, impervious gloves, and respirators. Avoid dust formation and ensure spills are contained using liquid-binding materials like diatomite. Store in a cool, dry environment away from drains or water sources .

Q. Which physical and chemical properties of Epoxysuccinate derivative 9 are most relevant to experimental design?

- Methodological Answer : Key properties include its melting point (148–149°C) and thermal stability (boiling point ~467.5°C), which influence solvent selection and reaction conditions. The solid-state stability under varying humidity and temperature should be tested prior to long-term storage .

Q. How should researchers design preliminary experiments to assess the biological activity of Epoxysuccinate derivative 9?

- Methodological Answer : Begin with in vitro binding assays (e.g., surface plasmon resonance) to evaluate affinity for target receptors like SUCNR1. Use site-directed mutagenesis to validate critical interaction sites (e.g., R281, Y83) identified in structural studies .

Advanced Research Questions

Q. What advanced techniques are used to elucidate the structure-activity relationship (SAR) of Epoxysuccinate derivative 9?

- Methodological Answer : Employ X-ray crystallography or cryo-EM to resolve ligand-receptor complexes, focusing on carboxyl group interactions with residues like R993.29 and Y2777.35. Complement with molecular dynamics simulations to analyze conformational flexibility and water-mediated hydrogen bonding .

Q. How can researchers resolve contradictions in reported biological activity data for Epoxysuccinate derivatives?

- Methodological Answer : Conduct meta-analyses of published datasets, controlling for variables like assay type (e.g., cell-free vs. cell-based systems) and buffer conditions. Validate findings using orthogonal methods (e.g., isothermal titration calorimetry for binding kinetics) and replicate studies in multiple cell lines .

Q. What strategies optimize the synthetic yield of Epoxysuccinate derivative 9 while minimizing byproducts?

- Methodological Answer : Modify reaction stoichiometry and catalysts (e.g., chiral Lewis acids) to enhance enantioselectivity. Monitor intermediates via HPLC-MS and employ green chemistry principles (e.g., solvent-free reactions) to improve efficiency. Partial hydrolysis of epoxide precursors, as in diethyl (2S,3S)-(+)-2,3-epoxysuccinate, can stabilize reactive intermediates .

Q. How should ecological risk assessments be conducted for Epoxysuccinate derivative 9 given limited ecotoxicity data?

- Methodological Answer : Use predictive models (e.g., ECOSAR) to estimate toxicity thresholds based on structural analogs. Perform microcosm studies to assess soil mobility and biodegradability under controlled conditions. Prioritize containment during disposal using alcohol-based decontamination and approved waste treatment protocols .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing dose-response data in Epoxysuccinate derivative 9 studies?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀ values. Use ANOVA with post-hoc tests to compare efficacy across derivatives. Report uncertainties via bootstrapping or Monte Carlo simulations .

Q. How can researchers ensure reproducibility in studies involving Epoxysuccinate derivatives?

- Methodological Answer : Standardize protocols for compound purity verification (e.g., ≥95% by NMR/HPLC) and batch-to-batch consistency. Document storage conditions (temperature, light exposure) and pre-experiment equilibration steps. Share raw datasets and analysis code in open-access repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.